N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine
Overview
Description
“N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” is a related compound with the molecular formula C14H11BrF2N2O2 . Another related compound is “N-(5-Bromo-4-methyl-2-pyridinyl)-N-phenylamine” with the formula C12H11BrN2 .
Molecular Structure Analysis
The molecular structure of a related compound, “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide”, has been analyzed .Physical And Chemical Properties Analysis
The related compound “N-(5-Bromo-4-methyl-2-pyridinyl)-2-(difluoromethoxy)benzamide” has a density of 1.6±0.1 g/cm3, a boiling point of 368.1±42.0 °C at 760 mmHg, and a flash point of 176.4±27.9 °C .Scientific Research Applications
Sigma Receptor Affinity
The novel class of compounds related to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine demonstrates high affinity for sigma receptors. One study found that derivatives of this compound class exhibit subnanomolar affinity, suggesting their potential in determining the functional role of sigma receptors and in developing novel therapeutic agents (de Costa et al., 1992).
Synthesis and Characterization
Pharmaceutical Synthesis
Compounds like 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate have been utilized in the synthesis of peptides, including those with N-methyl amino acid residues. This shows the relevance of these compounds in complex pharmaceutical synthesis processes (Li-peng & Xu Cheng, 2000).
Imaging Agent Development
Related compounds have been synthesized and evaluated as potential imaging agents for sigma-1 and sigma-2 binding sites, indicating their usefulness in diagnostic imaging (He et al., 1993).
Metabolic Studies
Compounds structurally similar to N-(5-Bromo-4-methyl-2-pyridinyl)-N-cyclohexyl-N-ethylamine have been synthesized and studied as metabolites of other drugs, such as the antipsychotic benzamide remoxipride. This research is critical for understanding drug metabolism and its implications (Gawell et al., 1989).
properties
IUPAC Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-17(12-7-5-4-6-8-12)14-9-11(2)13(15)10-16-14/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSOSBBNQFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=C(C(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-N-ethyl-4-methylpyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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